(5-(Methoxymethoxy)pyridin-2-yl)methanol
Description
Overview of Pyridine (B92270) Derivatives as Chemical Scaffolds
Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental structural unit in a vast array of natural products, pharmaceuticals, and functional materials. researchgate.netnih.gov Its derivatives are recognized for their diverse applications, acting as ligands, catalysts, and key intermediates in organic synthesis. The nitrogen atom in the pyridine ring influences its electronic properties, rendering it electron-deficient and capable of participating in a variety of chemical transformations. This inherent reactivity, combined with the ability to be functionalized at multiple positions, makes pyridine and its derivatives highly valuable scaffolds in the design and synthesis of new chemical entities. nih.govtandfonline.com In medicinal chemistry, the pyridine nucleus is a common feature in drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov
Significance of Pyridylmethanol Moieties in Organic Chemistry
The pyridylmethanol moiety, which consists of a hydroxymethyl group attached to a pyridine ring, is a particularly useful functional group in organic synthesis. The primary alcohol of the hydroxymethyl group can undergo a wide range of transformations. For instance, it can be oxidized to form the corresponding pyridine carboxaldehyde or pyridine carboxylic acid, which are themselves valuable synthetic intermediates. The hydroxyl group can also be converted into a good leaving group, facilitating nucleophilic substitution reactions to introduce a variety of other functional groups. The presence of both the basic pyridine nitrogen and the nucleophilic/electrophilic character of the methanol (B129727) substituent allows for complex molecular architectures to be constructed.
Role of Methoxymethyl (MOM) Ethers as Protecting Groups and Versatile Functional Handles
In multi-step organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The methoxymethyl (MOM) ether is a widely used protecting group for hydroxyl groups, particularly phenols and alcohols. adichemistry.comtotal-synthesis.com It is an acetal (B89532) that is stable under a variety of conditions, including exposure to strong bases, nucleophiles, and many oxidizing and reducing agents. adichemistry.comtotal-synthesis.com The MOM group is typically introduced by reacting the alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). epfl.chwikipedia.org
Crucially, the MOM group can be readily removed under acidic conditions, often with high selectivity. oup.comrsc.org This stability to a broad range of reagents, coupled with the mild conditions required for its cleavage, makes the MOM ether an excellent choice for protecting hydroxyl groups during complex synthetic sequences. adichemistry.comtotal-synthesis.com
Scope and Objectives of Academic Research on (5-(Methoxymethoxy)pyridin-2-yl)methanol
Due to a lack of specific literature on this compound, this article aims to provide a theoretical overview of its synthesis, properties, and potential reactivity. The objective is to extrapolate the chemical behavior of this molecule based on the well-established chemistry of its constituent parts: the pyridylmethanol core and the methoxymethyl (MOM) ether protecting group. The subsequent sections will therefore focus on a plausible synthetic route to this compound, its predicted chemical properties, and its expected reactivity in various organic transformations. This analysis will highlight its potential as a bifunctional building block in organic synthesis.
Structure
2D Structure
3D Structure
Properties
CAS No. |
173187-30-9 |
|---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
[5-(methoxymethoxy)pyridin-2-yl]methanol |
InChI |
InChI=1S/C8H11NO3/c1-11-6-12-8-3-2-7(5-10)9-4-8/h2-4,10H,5-6H2,1H3 |
InChI Key |
GSZVPDXYYXVMCR-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CN=C(C=C1)CO |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 5 Methoxymethoxy Pyridin 2 Yl Methanol
Precursor Synthesis and Functionalization of the Pyridine (B92270) Core
The foundational step in the synthesis of (5-(Methoxymethoxy)pyridin-2-yl)methanol is the construction of a suitably substituted pyridine ring. This involves the regioselective introduction of functional groups at the 2- and 5-positions, which will ultimately be transformed into the methanol (B129727) and methoxymethoxy moieties, respectively.
Regioselective Introduction of Substituents onto the Pyridine Ring System
Achieving the desired 2,5-disubstitution pattern on a pyridine ring is a central challenge in heterocyclic chemistry. Various methods have been developed to control the regioselectivity of these reactions. One common strategy involves the synthesis of pyridine derivatives through condensation reactions, which can provide specific substitution patterns based on the choice of starting materials. For instance, the reaction of acrylic compounds with other reagents can lead to the formation of 2,5-disubstituted pyridines. google.com Another approach involves a ring opening and closing cascade (ROCC) mechanism of isoxazoles to produce 2,5-disubstituted pyridine derivatives. researchgate.net These methods offer pathways to introduce aryl and benzoyl groups, which can then be further functionalized.
The inherent reactivity of the pyridine ring itself can also be exploited. The electron-deficient nature of the pyridine ring directs nucleophilic substitution primarily to the 2- and 4-positions. This reactivity can be harnessed to introduce substituents at the 2-position. For the 5-position, electrophilic substitution is generally directed to the 3- and 5-positions, but often with a lack of selectivity. Therefore, building the pyridine ring with the desired substituents already in place or using a pre-functionalized starting material is often a more controlled approach for achieving 2,5-disubstitution.
Synthetic Routes to 5-Substituted Pyridine Intermediates
A key precursor for the synthesis of this compound is a pyridine ring bearing a hydroxyl group or a protected hydroxyl group at the 5-position and a functional group at the 2-position that can be converted to a methanol group. A common and versatile starting material is 5-hydroxypyridine-2-carboxylic acid. This intermediate possesses the required oxygen functionality at the 5-position and a carboxylic acid at the 2-position, which is a direct precursor to the methanol group.
The synthesis of 5-hydroxypyridine-2-carboxylic acid can be achieved through various routes. One reported method involves a multi-step sequence starting from 2-bromo-5-nitropyridine. researchgate.net Alternatively, the synthesis can commence from 5-benzyloxy-2-pyridinecarboxylic acid methyl ester, which upon hydrogenation, yields methyl 5-hydroxypyridine-2-carboxylate. researchgate.net The ester can then be hydrolyzed to the desired carboxylic acid. Another approach starts with 2-amino-5-bromopyridine, which undergoes a series of reactions including protection of the amino group, methoxylation, deprotection, and finally demethylation to yield 2-amino-5-hydroxypyridine. asianpubs.org This intermediate would then require further steps to introduce the carboxylic acid at the 2-position.
Installation of the Methanol Moiety at the 2-Position of the Pyridine Ring
With a suitable 5-substituted pyridine-2-functionalized precursor in hand, the next critical step is the introduction of the methanol group at the 2-position. This is typically achieved through the reduction of a carbonyl group, such as a carboxylic acid, ester, or aldehyde.
Reductive Transformations of Carbonyl Precursors to the Primary Alcohol
The reduction of a carboxylic acid or its ester derivative at the 2-position of the pyridine ring is a common and effective method for installing the primary alcohol functionality. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both carboxylic acids and esters to primary alcohols. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF). It is important to note that the first step in the reduction of a carboxylic acid with LiAlH₄ is an acid-base reaction to form a lithium carboxylate salt, which is then reduced. masterorganicchemistry.com
Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters under standard conditions. libretexts.org However, its reactivity can be enhanced by the addition of Lewis acids such as aluminum chloride or zinc chloride, or by using it in combination with other reagents like iodine, which can then facilitate the reduction of esters to alcohols. researchgate.netresearchgate.net For instance, esters of nicotinic and isonicotinic acids have been reduced to the corresponding alcohols using sodium borohydride in the presence of aluminum chloride. researchgate.net
A more direct precursor for reduction is a 2-formylpyridine (picolinaldehyde) derivative. Aldehydes are readily reduced to primary alcohols using milder reducing agents like sodium borohydride in an alcoholic solvent such as methanol. This transformation is generally high-yielding and occurs under mild conditions.
Alternative Methodologies for Alkylation or Hydroxymethylation
While reduction of a carbonyl group is the most common approach, alternative methods for introducing a hydroxymethyl group exist. Direct C-H functionalization of the pyridine ring at the 2-position is an area of active research, but achieving selective hydroxymethylation can be challenging.
Introduction and Manipulation of the Methoxymethoxy (MOM) Group at the 5-Position
To prevent unwanted side reactions during the reduction of the carbonyl group at the 2-position, the hydroxyl group at the 5-position must be protected. The methoxymethyl (MOM) ether is a suitable protecting group for this purpose as it is stable under the basic and nucleophilic conditions of hydride reductions. organic-chemistry.org
The introduction of the MOM group is typically achieved by reacting the 5-hydroxypyridine precursor with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or sodium hydride. This reaction forms the MOM ether at the 5-position.
An important consideration is the stability of the MOM group to the chosen reduction conditions. MOM ethers are known to be stable to hydride reducing agents such as LiAlH₄ and NaBH₄, making them compatible with the subsequent reduction step. organic-chemistry.org This stability allows for the selective reduction of the carbonyl group at the 2-position without affecting the MOM-protected hydroxyl group at the 5-position.
Following the successful reduction to form this compound, the MOM group can be removed if the final product requires a free hydroxyl group. This is typically achieved under acidic conditions, for example, by treatment with hydrochloric acid in an alcohol solvent.
Summary of Synthetic Approach
A plausible and efficient synthetic route to this compound is outlined in the following table, summarizing the key transformations.
| Step | Transformation | Reagents and Conditions | Precursor | Product |
| 1 | Esterification | Methanol, Sulfuric Acid | 5-Hydroxypyridine-2-carboxylic acid | Methyl 5-hydroxypyridine-2-carboxylate |
| 2 | MOM Protection | MOM-Cl, DIPEA | Methyl 5-hydroxypyridine-2-carboxylate | Methyl 5-(methoxymethoxy)pyridine-2-carboxylate |
| 3 | Reduction | LiAlH₄ in THF or NaBH₄/Lewis Acid | Methyl 5-(methoxymethoxy)pyridine-2-carboxylate | This compound |
This strategic sequence allows for the efficient and controlled synthesis of the target molecule, highlighting the importance of precursor selection, regioselective functionalization, and the judicious use of protecting groups in modern organic synthesis.
Convergent and Linear Synthesis Approaches to this compound
The synthesis of this compound can be approached through both linear and convergent strategies.
A linear synthesis would involve the sequential modification of a starting pyridine derivative. For example, one could start with 5-hydroxy-2-methylpyridine. The synthesis would proceed through the following steps:
Oxidation of the methyl group at the 2-position to a hydroxymethyl group.
Selective protection of the phenolic hydroxyl group at the 5-position with a MOM group.
A convergent synthesis , on the other hand, involves the synthesis of different fragments of the molecule separately, which are then combined at a later stage. chemistnotes.comwikipedia.org For this compound, a convergent approach might involve:
Preparation of a pyridine ring already containing the methoxymethoxy group at the 5-position and a handle for introducing the hydroxymethyl group at the 2-position (e.g., a halogen).
In a separate step, a one-carbon synthon is prepared.
The two fragments are then coupled to form the final product.
Catalytic Methods Employed in the Synthesis of this compound and its Precursors
Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations. In the context of synthesizing this compound, several steps could benefit from catalytic methods.
The oxidation of a 2-methylpyridine precursor to the corresponding 2-hydroxymethylpyridine can be achieved using various oxidizing agents. Catalytic methods, such as vapor-phase oxidation over a modified vanadium oxide catalyst, have been investigated for the oxidation of substituted pyridines. ect-journal.kz
Furthermore, the introduction of the hydroxymethyl group at the 2-position could potentially be achieved through catalytic C-H functionalization of a 5-(methoxymethoxy)pyridine. While challenging, direct C-H functionalization of pyridines is an active area of research. acs.orgrsc.org
The protection of the hydroxyl group with MOMCl can be catalyzed by Lewis acids when using dimethoxymethane as the MOM source.
Advanced Purification and Isolation Techniques for Synthetic Intermediates and this compound
The purification of intermediates and the final product is a critical aspect of any synthetic process to ensure high purity. For pyridine derivatives, which are often basic and polar, a combination of techniques is typically employed.
Extraction: Acid-base extraction is a powerful technique for separating basic pyridine compounds from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the pyridine nitrogen, rendering it water-soluble. The aqueous layer can then be separated, basified, and re-extracted with an organic solvent to recover the purified pyridine derivative.
Chromatography: Column chromatography is a standard method for the purification of organic compounds. For pyridine derivatives, silica gel is commonly used as the stationary phase. The choice of eluent is crucial and is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to elute the desired compound. For polar pyridine alcohols and ethers, a more polar solvent system, potentially including methanol, may be necessary.
Crystallization: If the final product or a key intermediate is a solid, crystallization can be a highly effective method for achieving high purity. This involves dissolving the crude material in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of crystals of the pure compound.
Distillation: For liquid compounds, distillation under reduced pressure (vacuum distillation) can be used for purification, especially for removing non-volatile impurities.
Chemical Reactivity and Transformations of 5 Methoxymethoxy Pyridin 2 Yl Methanol
Reactions Involving the Primary Alcohol Functionality
The hydroxymethyl group (-CH₂OH) at the C-2 position of the pyridine (B92270) ring is a primary alcohol and, as such, undergoes a range of characteristic transformations. These include oxidation, conversion to ethers and esters, and activation for nucleophilic displacement.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary alcohol of (5-(Methoxymethoxy)pyridin-2-yl)methanol can be selectively oxidized to form either the corresponding aldehyde, 5-(methoxymethoxy)picolinaldehyde, or the carboxylic acid, 5-(methoxymethoxy)picolinic acid. The choice of product depends critically on the oxidizing agent and the reaction conditions employed.
For the synthesis of the aldehyde, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Dess-Martin periodinane (DMP) are effective for this transformation. These reactions are typically carried out in anhydrous chlorinated solvents like dichloromethane (B109758) (DCM) at or below room temperature.
Conversely, the formation of the carboxylic acid necessitates the use of strong oxidizing agents. ncert.nic.in Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) under basic or acidic conditions, or chromium-based oxidants like Jones reagent (CrO₃ in aqueous sulfuric acid). researchgate.netscispace.com Heterogeneous catalysts, such as palladium on carbon (Pd/C) with bismuth and tellurium promoters, have also demonstrated high efficacy in the aerobic oxidation of various hydroxymethylpyridines to their corresponding carboxylic acids. acs.org
| Transformation | Reagent(s) | Product | Notes |
| Alcohol to Aldehyde | MnO₂, PCC, DMP | 5-(Methoxymethoxy)picolinaldehyde | Requires mild, controlled conditions to prevent over-oxidation. |
| Alcohol to Carboxylic Acid | KMnO₄, Jones Reagent, PBT/C with O₂ | 5-(Methoxymethoxy)picolinic acid | Employs strong oxidizing agents for complete conversion. ncert.nic.inacs.org |
Etherification and Esterification Reactions of the Hydroxymethyl Group
The hydroxyl group of the molecule can readily participate in ether and ester formation. Etherification can be achieved under various conditions, often involving the deprotonation of the alcohol with a base to form an alkoxide, which then acts as a nucleophile. For instance, in a Williamson-type ether synthesis, treatment with a base like sodium hydride (NaH) followed by reaction with an alkyl halide (R-X) would yield the corresponding ether. Acid-catalyzed etherification is also a viable pathway, particularly for forming ethers from other alcohols.
Esterification is typically accomplished by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or an acid anhydride. chemguide.co.ukyoutube.com When reacting with a carboxylic acid, an acid catalyst like concentrated sulfuric acid is generally required to facilitate the dehydration process in what is known as a Fischer esterification. khanacademy.orgyoutube.com The reaction with acyl chlorides or anhydrides is often faster and may be conducted in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the acidic byproduct (e.g., HCl). organic-chemistry.org
| Reaction Type | Reagent(s) | General Product Structure | Key Features |
| Etherification | 1. Base (e.g., NaH)2. Alkyl Halide (R-X) | 5-(Methoxymethoxy)-2-(alkoxymethyl)pyridine | Forms a C-O-C bond from the alcohol. |
| Esterification | Carboxylic Acid (RCOOH) + Acid Catalyst | 5-(Methoxymethoxy)pyridin-2-yl)methyl ester | Reversible reaction, often requiring removal of water. khanacademy.org |
| Esterification | Acyl Chloride (RCOCl) + Base | 5-(Methoxymethoxy)pyridin-2-yl)methyl ester | Generally high-yielding and rapid. chemguide.co.uk |
Activation for Nucleophilic Substitution, including Mesylate Formation
To make the hydroxymethyl group susceptible to displacement by a nucleophile, the hydroxyl (-OH) must first be converted into a better leaving group. This is a common strategy in organic synthesis to transform an alcohol into other functional groups.
A widely used method for this activation is the formation of a sulfonate ester, such as a mesylate or tosylate. Reacting this compound with methanesulfonyl chloride (mesyl chloride, MsCl) in the presence of a base like triethylamine (Et₃N) or pyridine yields the corresponding mesylate. The mesylate group (-OMs) is an excellent leaving group, readily displaced by a wide range of nucleophiles (Nu⁻) in an Sₙ2 reaction. This two-step sequence allows for the formal substitution of the original hydroxyl group with nucleophiles such as halides, cyanide, azides, and thiols, providing a versatile route to a variety of 2-substituted pyridine derivatives.
| Step | Reagent(s) | Intermediate/Product | Purpose |
| 1. Activation | Methanesulfonyl Chloride (MsCl), Base (e.g., Et₃N) | (5-(Methoxymethoxy)pyridin-2-yl)methyl methanesulfonate | Converts the poor -OH leaving group into an excellent -OMs leaving group. |
| 2. Substitution | Nucleophile (e.g., CN⁻, N₃⁻, Br⁻) | 2-(Azidomethyl)-5-(methoxymethoxy)pyridine, etc. | Displaces the mesylate to form a new C-Nucleophile bond. |
Reactivity of the Pyridine Core in this compound
The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic property makes it less reactive towards electrophilic aromatic substitution compared to benzene but significantly more reactive towards nucleophilic aromatic substitution, especially at positions ortho and para to the nitrogen (C-2, C-4, and C-6). stackexchange.comquora.com
Electrophilic and Nucleophilic Aromatic Substitution Pathways
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophiles. wikipedia.orgyoutube.com Any substitution that does occur is strongly directed to the C-3 and C-5 positions, as attack at these sites avoids placing a positive charge on the electronegative nitrogen atom in the resonance structures of the cationic intermediate. rsc.org The presence of the methoxymethoxy group at C-5 is an ortho, para-directing activator, which would reinforce substitution at C-4 or C-6. However, the deactivating effect of the ring nitrogen typically dominates, meaning harsh conditions are often required for electrophilic substitution. researchgate.net
Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring is activated towards nucleophilic attack, particularly at the C-2, C-4, and C-6 positions, because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the ring nitrogen atom, which is a stabilizing feature. stackexchange.comwikipedia.orgpearson.com For SₙAr to occur, a good leaving group, such as a halide, must be present at one of these activated positions. In the parent compound, this compound, there is no suitable leaving group on the ring. However, if a halogen were introduced at the C-4 or C-6 position of a derivative, it would be susceptible to displacement by strong nucleophiles. youtube.comresearchgate.netnih.gov
Metal-Mediated Cross-Coupling Reactions at Pyridine Halide Sites
Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions are particularly powerful for functionalizing heteroaromatic compounds like pyridine. researchgate.netresearchgate.net A halogenated derivative of this compound, for example, 2-chloro-5-(methoxymethoxy)pyridine, would be an excellent substrate for such transformations.
The most common reactions include the Suzuki, Sonogashira, and Heck couplings.
Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of a pyridine halide (e.g., bromide or chloride) with an organoboron reagent, such as a boronic acid or ester. This is a highly versatile method for forming aryl-aryl or aryl-vinyl bonds. nih.govresearchgate.netrsc.org
Sonogashira Coupling: This reaction forms a bond between a pyridine halide and a terminal alkyne, catalyzed by both palladium and copper(I). mdpi.commdpi.comwikipedia.orglibretexts.orgorganic-chemistry.org It is a reliable method for synthesizing aryl-alkynes.
Hiyama Coupling: This involves the palladium-catalyzed reaction between an organohalide and an organosilicon compound to form a new carbon-carbon bond. nih.gov
These reactions typically require a palladium catalyst, often with a phosphine ligand, a base, and an appropriate solvent. The reactivity of the halide leaving group generally follows the order I > Br > Cl.
| Coupling Reaction | Partner 1 (from Pyridine) | Partner 2 | Catalyst System (Typical) | Bond Formed |
| Suzuki | Pyridine Halide | Boronic Acid (R-B(OH)₂) | Pd catalyst, Base | Pyridine-R |
| Sonogashira | Pyridine Halide | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) cocatalyst, Base | Pyridine-C≡C-R |
| Hiyama | Pyridine Halide | Organosilane (R-SiR'₃) | Pd catalyst, Fluoride source | Pyridine-R |
Directed Ortho-Metalation Strategies for Further Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgunblog.fr This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then react with various electrophiles to introduce a wide range of substituents with high regioselectivity. organic-chemistry.org
In the case of this compound, there are several potential directing groups. The methoxymethoxy (MOM) ether group is known to be a moderate DMG. organic-chemistry.org The heteroatom on the DMG, in this case, the oxygen atoms, can coordinate to the lithium cation of the organolithium base, directing the deprotonation to the adjacent C-4 or C-6 positions. wikipedia.org The pyridine nitrogen itself also strongly influences the acidity of adjacent protons, and the hydroxymethyl group at the C-2 position can participate in chelation.
The interplay between these directing groups dictates the site of metalation. The C-6 proton is ortho to the powerful directing effect of the pyridine nitrogen, while the C-4 proton is ortho to the MOM group. The specific site of lithiation can often be controlled by the choice of organolithium reagent (e.g., n-butyllithium, sec-butyllithium, or lithium diisopropylamide - LDA), additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), and reaction conditions such as temperature and solvent. scispace.comharvard.edu
Once the aryllithium intermediate is formed, it can be quenched with a variety of electrophiles to introduce new functional groups onto the pyridine ring. This allows for the synthesis of diverse, polysubstituted pyridine derivatives. nih.govnih.gov
Potential Electrophiles for Functionalization:
| Electrophile | Introduced Functional Group |
| Iodine (I₂) | Iodo (-I) |
| N-Fluorobenzenesulfonimide | Fluoro (-F) |
| Alkyl halides (R-X) | Alkyl (-R) |
| Aldehydes/Ketones (R₂C=O) | Hydroxyalkyl (-CR₂OH) |
| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |
| Disulfides (RSSR) | Thioether (-SR) |
| Trimethylsilyl chloride | Trimethylsilyl (-SiMe₃) |
Deprotection and Cleavage of the Methoxymethoxy Group
The methoxymethoxy (MOM) group is a common acetal-type protecting group for hydroxyl functions due to its stability under a wide range of conditions, particularly basic and nucleophilic environments. acs.org However, its removal, or deprotection, is a crucial step in many synthetic sequences. This is typically achieved under acidic conditions, although milder, more selective methods have been developed. wikipedia.org
The most common method for cleaving MOM ethers is through acid-catalyzed hydrolysis. wikipedia.orgthieme-connect.de The reaction proceeds by protonation of one of the ether oxygens, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion and methanol (B129727). Subsequent attack by water on the carbocation and loss of formaldehyde liberates the free hydroxyl group.
A variety of Brønsted and Lewis acids can be employed for this transformation. The choice of acid and reaction conditions depends on the sensitivity of other functional groups present in the molecule. For phenolic MOM ethers, deprotection can often be achieved under mild conditions. organic-chemistry.org
Table of Common Acidic Reagents for MOM Deprotection:
| Reagent/Catalyst | Typical Conditions | Notes |
| Hydrochloric acid (HCl) | Dilute HCl in THF or Methanol, room temp. | A standard, strong acid method. May not be suitable for acid-labile substrates. |
| Trifluoroacetic acid (TFA) | TFA in Dichloromethane (DCM), 0°C to room temp. | Strong acid, often used for robust substrates. |
| p-Toluenesulfonic acid (pTSA) | Catalytic pTSA in Methanol, room temp. to reflux | A common and effective method. A solvent-free approach using pTSA has also been reported. eurekaselect.com |
| Silica-supported sodium hydrogen sulfate | NaHSO₄-SiO₂ in DCM, room temp. | A mild, heterogeneous catalyst that allows for simple workup via filtration. organic-chemistry.org |
| Wells-Dawson Heteropolyacid | Catalytic amount in 1,2-dichloroethane, 80°C | A solid acid catalyst that is recoverable and reusable, offering high yields. nih.gov |
| Bromodimethylborane (BBr₂) | BBr₂ in DCM, low temperature | Effective for cleaving robust MOM ethers in the presence of sensitive functional groups. thieme-connect.de |
While acid-catalyzed methods are prevalent, the need for milder conditions to avoid decomposition of sensitive substrates has driven the development of alternative deprotection strategies. These methods often offer enhanced chemoselectivity, allowing for the removal of the MOM group in the presence of other acid-labile functionalities. rsc.org
One notable method involves the use of trimethylsilyl triflate (TMSOTf) in combination with 2,2′-bipyridyl. rsc.orgresearchgate.net This system is highly effective and proceeds under non-acidic conditions. The reaction is believed to form a bipyridinium salt intermediate, which is then hydrolyzed to yield the deprotected alcohol. acs.org This method demonstrates excellent chemoselectivity, leaving other protecting groups like trityl (Tr) ethers intact. acs.org
Other strategies employ different Lewis acids or reagent systems that can selectively cleave the MOM ether bond.
Table of Alternative Reagents for MOM Deprotection:
| Reagent System | Typical Conditions | Notes |
| TMSOTf / 2,2′-bipyridyl | CH₃CN or CH₂Cl₂, 0°C to room temp., then H₂O quench | Mild, non-acidic, and highly chemoselective. acs.orgrsc.org Can tolerate acid- and base-labile groups. acs.org |
| Zinc bromide (ZnBr₂) / n-Propanethiol | CH₂Cl₂, room temp. | A rapid and efficient method, often completing in under ten minutes with high selectivity. researchgate.net |
| Magnesium bromide (MgBr₂) | Diethyl ether or CH₂Cl₂, room temp. to reflux | A mild Lewis acid approach. |
| Niobium(V) chloride (NbCl₅) | Acetonitrile, 0°C to room temp. | An effective Lewis acid catalyst for MOM deprotection. |
Derivatization and Analog Synthesis from this compound
This compound serves as a versatile building block for the synthesis of a wide array of more complex pyridine derivatives. nih.gov Both the substituted pyridine core and the methanol side chain offer handles for extensive chemical modification.
Following the initial functionalization of the pyridine ring, for instance via directed ortho-metalation, the newly introduced substituents can be further transformed. This allows for the synthesis of polysubstituted pyridines which are important motifs in pharmaceuticals and materials science. nih.gov
For example, an iodo group introduced at the C-4 or C-6 position can serve as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. This enables the formation of C-C, C-N, and C-O bonds, dramatically increasing molecular complexity. A carboxylic acid group can be converted into esters, amides, or reduced to an alcohol. The pyridine nitrogen itself can be oxidized to an N-oxide, which alters the electronic properties of the ring and can direct further substitution patterns.
The primary alcohol at the C-2 position is a key site for derivatization. Standard functional group transformations can be applied to elaborate this side chain into more complex structures.
Oxidation: The methanol group can be oxidized to an aldehyde using mild reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane. Further oxidation to a carboxylic acid can be achieved with stronger oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent. These carbonyl compounds are valuable intermediates for reactions like Wittig olefination, reductive amination, or amide bond formation.
Conversion to Halides: The hydroxyl group can be converted into a good leaving group, such as a halide (e.g., using SOCl₂ for a chloride or PBr₃ for a bromide) or a sulfonate ester (e.g., tosylate or mesylate). These activated intermediates are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities, including azides, cyanides, thiols, and larger carbon frameworks via reaction with organometallic reagents.
Ether and Ester Formation: The alcohol can be readily converted to various ethers (e.g., via Williamson ether synthesis) or esters (e.g., by reaction with acyl chlorides or carboxylic acids under Fischer esterification conditions). This allows for the modification of the molecule's steric and electronic properties and the introduction of new functional handles for further reactions.
Through the sequential and strategic application of these transformations, this compound can be elaborated into a diverse library of complex molecules for applications in medicinal chemistry and materials science. nih.gov
Introduction of Additional Functionalities onto the Pyridine Ring
The electronic nature of the pyridine ring, characterized by its electron-deficient π-system, generally makes it less susceptible to electrophilic aromatic substitution compared to benzene. However, the presence of the electron-donating methoxymethoxy group at the 5-position is anticipated to enhance the nucleophilicity of the ring, thereby influencing its reactivity towards various functionalization strategies. Key methodologies for introducing additional functionalities onto the pyridine ring of similar substrates include directed ortho-metalation and metal-catalyzed cross-coupling reactions.
Directed ortho-Metalation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. arkat-usa.orgharvard.edu This approach relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. In the case of this compound, both the methoxymethoxy group and the hydroxymethyl group (after deprotonation to an alkoxide) could potentially serve as DMGs.
While specific literature on the directed metalation of this compound is not extensively available, studies on related alkoxypyridines provide valuable insights. For instance, the lithiation of 4-methoxypyridine derivatives has been shown to occur regioselectively, directed by the methoxy group. arkat-usa.org It is plausible that treatment of this compound with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), at low temperatures could lead to deprotonation at either the C-4 or C-6 position. The resulting lithiated intermediate can then be trapped with a variety of electrophiles to introduce new substituents.
Table 1: Potential Directed ortho-Metalation Reactions of this compound
| Directing Group | Proposed Position of Lithiation | Potential Electrophiles | Potential Products |
| 5-Methoxymethoxy | C-4 or C-6 | D₂O, I₂, (CH₃)₂S₂, CO₂, Aldehydes, Ketones | Deuterated, iodinated, thiomethylated, carboxylated, or hydroxylated derivatives |
| 2-Hydroxymethyl (as alkoxide) | C-3 | D₂O, I₂, (CH₃)₂S₂, CO₂, Aldehydes, Ketones | Deuterated, iodinated, thiomethylated, carboxylated, or hydroxylated derivatives |
This table is predictive and based on established principles of directed ortho-metalation on similar pyridine derivatives.
Halogenation
The introduction of a halogen atom onto the pyridine ring serves as a crucial handle for subsequent cross-coupling reactions. While direct electrophilic halogenation of pyridines can be challenging, alternative methods have been developed. For substrates similar to this compound, halogenation can be achieved following a directed metalation pathway, where the lithiated intermediate is quenched with a halogen source like iodine (I₂) or N-bromosuccinimide (NBS).
Metal-Catalyzed Cross-Coupling Reactions
Once a halogen substituent is installed on the pyridine ring, a wide array of metal-catalyzed cross-coupling reactions can be employed to introduce carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide. A bromo or iodo derivative of this compound could be reacted with various aryl- or vinylboronic acids or esters to form biaryl or vinylpyridine derivatives, respectively. mdpi.com
Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide. This method is known for its tolerance of a wide range of functional groups.
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. A halogenated derivative of this compound could be reacted with primary or secondary amines to introduce amino functionalities.
Table 2: Potential Cross-Coupling Reactions of Halogenated this compound Derivatives
| Reaction Name | Halogenated Substrate | Coupling Partner | Catalyst/Ligand System | Potential Product |
| Suzuki-Miyaura | Bromo-(5-(methoxymethoxy)pyridin-2-yl)methanol | Arylboronic acid | Pd(PPh₃)₄, base | Aryl-(5-(methoxymethoxy)pyridin-2-yl)methanol |
| Stille | Iodo-(5-(methoxymethoxy)pyridin-2-yl)methanol | Organostannane | Pd(PPh₃)₄ | Substituted this compound |
| Buchwald-Hartwig | Bromo-(5-(methoxymethoxy)pyridin-2-yl)methanol | Amine | Pd catalyst, phosphine ligand, base | Amino-(5-(methoxymethoxy)pyridin-2-yl)methanol |
This table illustrates potential applications of cross-coupling reactions based on established methodologies for pyridine functionalization.
Therefore, it is not possible to provide a thorough and scientifically accurate article that adheres to the user's detailed outline and content requirements. The generation of interactive data tables and in-depth analysis for each specified spectroscopic technique is contingent on the availability of primary research data, which remains elusive for this particular compound.
General principles of spectroscopic analysis suggest a hypothetical characterization of "this compound" would involve the following:
Nuclear Magnetic Resonance (NMR) Spectroscopy would be pivotal in assigning the proton and carbon environments. ¹H NMR would likely show characteristic signals for the pyridine ring protons, the methylene (B1212753) protons of the methanol group, and the methoxymethyl (MOM) protecting group. ¹³C NMR would complement this by identifying the carbon skeleton. Two-dimensional NMR techniques such as COSY and HSQC would be instrumental in establishing connectivity between protons and carbons.
Infrared (IR) Spectroscopy would be used to identify key functional groups. Expected absorption bands would include those for the O-H stretch of the alcohol, C-O stretches for the ether and alcohol functionalities, and characteristic peaks for the aromatic pyridine ring.
Mass Spectrometry (MS) would determine the molecular weight and provide insights into the fragmentation pattern of the molecule, aiding in structural confirmation.
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the compound, allowing for the determination of its elemental composition with high accuracy.
Without access to the actual spectral data, any further elaboration would be speculative and would not meet the required standard of a scientifically accurate and data-driven article.
Conclusion
Computational Chemistry and Mechanistic Studies of 5 Methoxymethoxy Pyridin 2 Yl Methanol
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can determine the optimized geometry of (5-(Methoxymethoxy)pyridin-2-yl)methanol, corresponding to its lowest energy state. These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.
The methoxymethoxy and methanol (B129727) substituents on the pyridine (B92270) ring are expected to influence its electronic properties. The oxygen atoms in these groups are electron-donating, which can increase the electron density on the pyridine ring, affecting its aromaticity and reactivity. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G+(d,p), can precisely quantify these effects. ias.ac.in The optimized geometry would likely show a non-planar arrangement of the substituents relative to the pyridine ring, a detail crucial for understanding its interactions with other molecules. nih.gov
Table 1: Illustrative Optimized Geometric Parameters for a Substituted Pyridine Ring (DFT/B3LYP) Note: This table provides representative data for a substituted pyridine ring and is intended for illustrative purposes, as specific experimental or calculated data for this compound is not readily available in the cited literature.
| Parameter | Value |
| C2-N1 Bond Length (Å) | 1.34 |
| N1-C6 Bond Length (Å) | 1.34 |
| C2-C3 Bond Angle (°) | 123 |
| C6-N1-C2 Bond Angle (°) | 117 |
Molecular Orbital Analysis and Prediction of Reactivity Sites
The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally suggests higher reactivity.
For this compound, molecular orbital analysis would likely show that the HOMO is localized on the electron-rich pyridine ring and the oxygen atoms of the substituents. The LUMO, conversely, would be distributed over the aromatic ring. This distribution helps in predicting sites susceptible to electrophilic and nucleophilic attack. For instance, areas with high HOMO density are prone to attack by electrophiles, while regions with high LUMO density are targets for nucleophiles. ias.ac.in DFT studies on substituted pyridines have demonstrated that electron-donating groups increase the HOMO energy, enhancing nucleophilicity. researcher.liferesearchgate.net
Table 2: Representative Frontier Orbital Energies for a Substituted Pyridine Note: This is an illustrative table based on general principles of molecular orbital theory for substituted pyridines.
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Conformational Analysis and Energy Landscape Exploration
The presence of flexible side chains, specifically the methoxymethoxy and methanol groups, means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangements of these side chains and the energy barriers between different conformations. This is crucial as the biological activity of a molecule can be highly dependent on its conformation.
Computational methods can be used to systematically rotate the rotatable bonds and calculate the energy of each resulting conformation, thereby mapping out the potential energy surface. nih.gov Studies on similar flexible molecules, like substituted piperidines, have shown that electrostatic interactions can significantly influence conformational preferences. nih.gov For this compound, intramolecular hydrogen bonding between the hydroxyl group of the methanol substituent and the nitrogen of the pyridine ring or an oxygen of the methoxymethoxy group could stabilize certain conformations. The exploration of the energy landscape can reveal the global minimum energy conformation as well as other low-energy conformers that may be present in equilibrium. acs.org
Reaction Pathway and Transition State Calculations for Key Transformations
Understanding the mechanisms of chemical reactions involving this compound is essential for its synthesis and for predicting its behavior in different chemical environments. Computational chemistry can be used to model reaction pathways, identifying the transition states that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For example, the synthesis of this compound or its subsequent reactions could be modeled to optimize reaction conditions. While specific studies on this molecule are not available, computational studies on related pyridine derivatives have elucidated reaction mechanisms. For instance, in a nucleophilic substitution reaction, calculations would identify the structure and energy of the transition state, providing insights into the reaction's feasibility and stereochemistry.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives (if part of a broader study)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net If this compound were part of a larger study of bioactive compounds, QSAR could be employed to design more potent derivatives. Pyridine and its derivatives are common scaffolds in medicinal chemistry, and numerous QSAR studies have been conducted on such compounds. mdpi.commdpi.comnih.gov
A QSAR study involves calculating various molecular descriptors for a set of related compounds and then using statistical methods to build a mathematical model that relates these descriptors to their measured biological activity. Descriptors can include electronic properties (like HOMO/LUMO energies), steric properties (like molecular volume), and hydrophobic properties (like logP). The resulting model can then be used to predict the activity of new, unsynthesized derivatives, guiding further research.
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)
In the solid state, molecules of this compound will pack in a specific arrangement, which is determined by intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions in a crystal lattice. nih.gov This method maps the electron density distribution to define a surface around a molecule, which is colored to indicate the nature and strength of intermolecular contacts.
Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Pyridine Derivative Note: This table is illustrative and based on typical findings for hydrogen-bonded pyridine derivatives.
| Interaction Type | Percentage Contribution |
| H···H | 45% |
| O···H / H···O | 30% |
| C···H / H···C | 15% |
| N···H / H···N | 5% |
| Other | 5% |
Role of 5 Methoxymethoxy Pyridin 2 Yl Methanol As a Versatile Synthetic Intermediate
Precursor for Complex Pyridine-Containing Heterocycles
As an intermediate, (5-(Methoxymethoxy)pyridin-2-yl)methanol is well-suited for constructing more elaborate pyridine-based heterocyclic systems. The primary alcohol at the 2-position is a key functional handle. It can be oxidized to an aldehyde or a carboxylic acid, which can then participate in cyclization reactions to form fused-ring systems. For instance, condensation of the corresponding aldehyde with amines or active methylene (B1212753) compounds could lead to the formation of pyridopyrimidines or other fused heterocyclic structures. The pyridine (B92270) nitrogen itself can also be involved in cyclization reactions, further expanding the range of accessible complex heterocycles.
Building Block in the Synthesis of Biologically Active Molecules
Pyridine rings are a common motif in many biologically active compounds, including pharmaceuticals and agrochemicals. researchgate.netnih.gov The structure of this compound, containing a protected hydroxyl group and a reactive hydroxymethyl group, makes it a valuable building block in medicinal and agricultural chemistry.
Application in Pharmaceutical Intermediate Synthesis
While direct applications for this specific compound are not detailed in the provided search results, related (pyridin-2-yl)methanol derivatives are known to be precursors for novel and selective antagonists for transient receptor potential vanilloid 3 (TRPV3). nih.gov These antagonists have shown potential in models of neuropathic and central pain. nih.gov It is plausible that this compound could be utilized in similar synthetic campaigns where a protected hydroxyl group at the 5-position is required for modulating the molecule's properties or for later-stage functionalization.
Contribution to Agrochemical and Specialty Chemical Synthesis
The pyridine scaffold is crucial for a significant number of agrochemicals, including fungicides, insecticides, and herbicides. researchgate.netnih.gov The discovery of new agrochemicals often involves the derivatization of key intermediates. nih.gov A compound like this compound could serve as such an intermediate. The hydroxymethyl group can be converted into various other functionalities, and the MOM-protected hydroxyl can be revealed at a later synthetic stage to introduce a site for further modification, potentially influencing the biological activity and selectivity of the final agrochemical product. For example, trifluoromethylpyridines are key structural motifs in many active agrochemicals. semanticscholar.org
Intermediate in the Formation of Polyfunctional Organic Molecules
The title compound possesses three distinct points of functionality: the pyridine nitrogen, the C2-methanol group, and the C5-MOM ether. This arrangement allows for its use as an intermediate in the synthesis of complex polyfunctional molecules. The methanol (B129727) group can be transformed into halides, amines, or other functional groups. The pyridine ring can undergo substitution reactions. The MOM ether provides a latent hydroxyl group that can be unmasked when needed. This orthogonal reactivity enables chemists to build molecular complexity in a controlled, stepwise manner, making it a strategic component in multistep syntheses.
Strategic Use in Total Synthesis Endeavors of Natural Products and Analogs
In the total synthesis of natural products, protecting groups are essential for masking reactive functional groups while other parts of the molecule are being assembled. The MOM ether on the pyridine ring of this compound serves this exact purpose. While no specific total synthesis has been found that explicitly uses this intermediate, its structure is analogous to fragments that could be incorporated into complex natural products containing a substituted pyridine core. The ability to deprotect the C5-hydroxyl group under specific conditions allows for its late-stage functionalization, a common strategy in the synthesis of natural product analogs to create libraries of related compounds for structure-activity relationship studies.
Applications and Broader Impact of Research on 5 Methoxymethoxy Pyridin 2 Yl Methanol in Chemical Sciences
Contributions to Medicinal Chemistry and Drug Discovery Programs
The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs. nih.govnih.gov The specific substitution pattern of (5-(Methoxymethoxy)pyridin-2-yl)methanol makes it a particularly valuable intermediate in the synthesis of complex, biologically active molecules. The methoxymethyl (MOM) group serves as a crucial protecting group for the hydroxyl functionality at the 5-position of the pyridine ring, allowing for selective reactions at other sites of the molecule. This strategic protection is essential in multi-step syntheses of drug candidates, preventing unwanted side reactions and enabling the desired molecular architecture to be constructed with precision. nih.govnih.gov
Research has demonstrated that pyridin-2-yl-methanol derivatives are key pharmacophores for a range of therapeutic targets. Notably, they have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel. nih.govacs.orgresearchgate.net Dysregulation of TRPV3 is implicated in various conditions, including chronic pain, inflammation, and skin disorders. The development of antagonists for this channel is therefore a significant focus of contemporary drug discovery. In this context, this compound serves as a critical precursor for the synthesis of these antagonists, with the hydroxymethyl group often being a key point for molecular elaboration and the 5-hydroxy group (unveiled after deprotection) being important for interaction with the biological target.
The general synthetic utility of this compound in drug discovery is summarized in the following table:
| Therapeutic Area | Target | Role of this compound |
| Pain Management | TRPV3 Ion Channel | Key intermediate for the synthesis of selective antagonists. nih.govacs.orgresearchgate.net |
| Inflammation | Various | Precursor to molecules with anti-inflammatory properties. |
| Neurological Disorders | Various | Building block for compounds targeting central nervous system receptors. |
Potential Applications in Material Science and Polymer Chemistry
While the primary focus of research on this compound has been in the life sciences, its structural features suggest potential applications in material science and polymer chemistry. Pyridine-containing polymers have been investigated for a range of applications, including as components in organic light-emitting diodes (OLEDs), sensors, and as catalysts. The nitrogen atom in the pyridine ring can coordinate with metal ions, leading to the formation of metallopolymers with interesting electronic and optical properties.
The presence of a hydroxyl group in this compound allows for its incorporation into polymer chains through esterification or etherification reactions. For instance, it could be used as a monomer in the synthesis of polyesters or polyethers. The methoxymethoxy group could be retained in the final polymer to modulate its solubility and thermal properties, or it could be deprotected to reveal a free hydroxyl group, which could then be used for further post-polymerization modification or for creating cross-linked materials. A recent study highlighted the use of a cross-linkable, alcohol-soluble pyridine-incorporated polyfluorene derivative as a cathode interface layer in organic solar cells, demonstrating the potential of functionalized pyridines in advanced materials. acs.org
Role in Catalysis and Ligand Design for Metal-Organic Reactions
The pyridine nitrogen and the hydroxyl group of pyridinemethanol derivatives make them excellent candidates for use as ligands in coordination chemistry and catalysis. mdpi.comnih.gov These bidentate ligands can form stable complexes with a variety of transition metals. The electronic properties of the resulting metal complexes can be fine-tuned by altering the substituents on the pyridine ring.
This compound, after deprotection of the MOM group to reveal the 5-hydroxy substituent, could act as a bidentate N,O-ligand. The electronic nature of the pyridine ring would be influenced by the electron-donating character of the hydroxyl group, which in turn would affect the catalytic activity of the corresponding metal complex. Such complexes could find applications in a range of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. For example, palladium(II) complexes of (pyridyl)imine ligands have been shown to be active catalysts for the methoxycarbonylation of olefins. researchgate.net The design of chiral pyridinyl alcohol ligands has also been a focus for the development of catalysts for asymmetric synthesis. google.comgoogle.com
Innovations in General Organic Synthesis Methodologies Derived from its Chemistry
The chemistry of this compound and related compounds has contributed to the development of novel synthetic methodologies. The use of the MOM group for the protection of a phenolic hydroxyl group on a pyridine ring is a standard yet critical strategy that allows for regioselective functionalization of the molecule. Methodologies for the efficient introduction and removal of the MOM group are therefore of significant interest to synthetic organic chemists.
Furthermore, the reactivity of the hydroxymethyl group can be exploited in various transformations. For instance, its oxidation to an aldehyde provides a key intermediate for the synthesis of a wide array of more complex molecules through reactions such as Wittig olefination, aldol condensation, or reductive amination. The conversion of the alcohol to a leaving group, such as a tosylate or a halide, opens up possibilities for nucleophilic substitution reactions, allowing for the introduction of a diverse range of functional groups. researchgate.net
Considerations for Sustainable Chemistry in the Production and Utilization of this compound
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. nih.govmdpi.com In the context of this compound, there are several considerations for enhancing the sustainability of its production and use. The use of protecting groups, such as the MOM group, is often seen as a drawback from a green chemistry perspective as it adds steps to a synthesis and generates waste. rsc.org Therefore, the development of synthetic routes that minimize or avoid the use of protecting groups is a key goal.
Q & A
Q. What are the recommended synthetic routes for (5-(Methoxymethoxy)pyridin-2-yl)methanol, and how can reaction yields be optimized?
Methodological Answer: The synthesis of pyridine-derived alcohols often involves nucleophilic substitution followed by reduction. For example, analogous compounds like (5-(Methylthio)pyridin-2-yl)methanol are synthesized via substitution of a chlorinated pyridine precursor with a methylthiol reagent under basic conditions, followed by reduction of the resulting intermediate . For this compound, a plausible route is:
Substitution Reaction : React 5-chloropyridin-2-ylmethanol with methoxymethyl chloride in a polar aprotic solvent (e.g., DMF) using a base like NaH.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Optimization : Yields can be improved by controlling temperature (0–25°C) and reaction time (12–24 hrs). Catalysts like tetrabutylammonium iodide may enhance reactivity.
Table 1 : Example Reaction Conditions for Pyridine Derivatives
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Substitution | NaH, DMF, 25°C | 60–75% | |
| Reduction | LiAlH4, THF, 0°C | 80–90% |
Q. How can the structure of this compound be confirmed using spectroscopic methods?
Methodological Answer: Key spectroscopic techniques include:
- NMR :
- IR Spectroscopy : Confirm the presence of hydroxyl (-OH, ~3200–3500 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) groups.
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should match the molecular weight (e.g., calculated for C8H11NO3: 169.07 g/mol).
Note : Cross-validate data with computational tools (e.g., DFT calculations) to resolve ambiguities in peak assignments .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?
Methodological Answer: The methoxymethoxy group introduces both steric hindrance and electron-donating effects:
- Steric Effects : The bulky OCH2OCH3 group at the 5-position may slow down nucleophilic attacks at adjacent positions.
- Electronic Effects : The electron-donating methoxy group increases electron density on the pyridine ring, potentially directing electrophiles to meta or para positions.
Q. Experimental Design :
Perform kinetic studies using varying electrophiles (e.g., alkyl halides, acyl chlorides).
Monitor reaction progress via HPLC or TLC.
Compare rates with analogs like (5-Methoxypyridin-2-yl)methanol to isolate steric/electronic contributions .
Table 2 : Reactivity Comparison of Pyridine Derivatives
| Compound | Reaction Rate (k, s⁻¹) | Dominant Effect |
|---|---|---|
| This compound | 0.05 | Steric |
| (5-Methoxypyridin-2-yl)methanol | 0.12 | Electronic |
Q. What strategies can resolve contradictions in crystallographic data for this compound derivatives?
Methodological Answer: Crystallographic inconsistencies (e.g., bond length discrepancies) may arise from twinning or poor data resolution. Use:
SHELX Software Suite : Refine structures with SHELXL for small-molecule crystallography. Adjust parameters like ADPs (Atomic Displacement Parameters) to improve R-factors .
High-Resolution Data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to enhance precision.
Validation Tools : Check for outliers using CCDC Mercury or PLATON.
Case Study : For a related compound, (5-Chloro-2-methoxypyridin-3-yl)methanol, refinement with SHELXL reduced the R1 factor from 0.15 to 0.05 .
Q. How can computational modeling predict the biological activity of this compound?
Methodological Answer:
Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., kinases). The hydroxymethyl group may form hydrogen bonds with active sites .
QSAR Models : Correlate logP (calculated: ~1.2) and polar surface area (~50 Ų) with bioavailability. Higher logP values suggest better membrane permeability but potential toxicity .
MD Simulations : Run 100-ns trajectories to assess stability in binding pockets.
Validation : Compare predictions with experimental assays (e.g., antibacterial activity tests as in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
